N-(2-AMinoethyl)-2-fluoro-5-nitrobenzamide hydrochloride
Description
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is a benzamide derivative characterized by a 2-fluoro-5-nitro-substituted aromatic ring linked to an ethylamine group via an amide bond. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and biochemical studies.
Key structural features:
- Aromatic core: 2-fluoro-5-nitro substitution likely influences electronic properties and target binding.
- Amide linker: Facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-fluoro-5-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3.ClH/c10-8-2-1-6(13(15)16)5-7(8)9(14)12-4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELMBKUXOMTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzamide to introduce the nitro group. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized products include oxides or other higher oxidation state derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
Biology
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is investigated as a biochemical probe due to its ability to interact with specific proteins. Its structural features enable it to modulate biological pathways effectively.
Medicine
The compound is explored for its therapeutic properties , including:
- Antimicrobial Activity : Demonstrated effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with an in vitro EC50 value of 0.001 μM.
- Anticancer Activity : Structural analogs have shown selective inhibition against various cancer cell lines, with IC50 values as low as 900 nM against specific cancer types.
Antitumor Efficacy
A study on related compounds revealed that N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against HepG2 liver cancer cells, with an IC50 value of 1.30 μM compared to 17.25 μM for the standard drug SAHA. This suggests that modifications in the benzamide structure could enhance anticancer properties.
Antiparasitic Efficacy
In another study, derivatives of N-(2-aminoethyl)-N-phenyl benzamides were identified as effective against Trypanosoma brucei. Compound derivatives showed promising results in treating infected mice when administered at appropriate dosages.
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|
| Antimicrobial | Trypanosoma brucei | 0.001 μM |
| Anticancer | HepG2 liver cancer cells | 1.30 μM |
| Antitumor | Various cancer cell lines | As low as 900 nM |
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aminoethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) enhance binding to enzymes like MAO-B or parasitic targets by modulating electron density . Fluorine substitution (as in the target compound) may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Pharmacological Diversity: Thiazole and pyridine rings (e.g., RO41-1049, lazabemide) confer selectivity for MAO-B over MAO-A . Dichloro/trifluoromethyl benzamides (e.g., Compounds 12, 65) exhibit potent antiparasitic activity, likely due to hydrophobic interactions with Trypanosoma enzymes .
Synthetic Yields :
- Hydrochloride salts of similar compounds show variable yields (54–98%), influenced by steric hindrance from substituents (e.g., Compound 69: 54% yield with bulky isopropyl group) .
Physicochemical and Pharmacokinetic Comparisons
Mechanistic Insights from Analogues
- MAO-B Inhibition : RO41-1049 and lazabemide bind reversibly to MAO-B’s flavin adenine dinucleotide (FAD) cofactor, a mechanism likely shared by the target compound due to structural similarities .
- Antiparasitic Action: Dichloro/trifluoromethyl benzamides disrupt Trypanosoma membrane proteins or essential enzymes like trypanothione reductase .
Biological Activity
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
This compound features a unique combination of functional groups: an aminoethyl chain, a fluorine atom, and a nitro group. This structure contributes to its solubility and reactivity, influencing its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 233.64 g/mol |
| Solubility | Soluble in water and organic solvents |
| Functional Groups | Amino, Nitro, Fluoro |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, while the aminoethyl group may enhance binding affinity to various receptors or enzymes involved in critical biochemical pathways.
Key Mechanisms:
- Bioreduction : The nitro group is reduced to an amino group, which can form covalent bonds with nucleophilic sites on proteins.
- Receptor Binding : The aminoethyl moiety may facilitate interaction with neurotransmitter receptors or enzymes, influencing signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an in vitro EC value of 0.001 μM, indicating strong antiparasitic activity. It was also found to be orally bioavailable with significant plasma and brain exposure in murine models .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for potential anticancer effects. Its structural analogs have shown selective inhibition against various cancer cell lines. For instance, modifications in the benzamide structure led to compounds with IC values as low as 900 nM against specific cancer types .
Case Studies
- Antiparasitic Efficacy : A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as effective against Trypanosoma brucei. Compound 73 , a derivative of this class, cured 2 out of 3 mice infected with the parasite when administered at 50 mg/kg for four days .
- Cancer Cell Line Inhibition : In a study examining structure-activity relationships (SAR), several analogs of this compound were synthesized and evaluated for their cytotoxicity against leukemia cell lines. The findings indicated that certain modifications significantly enhanced potency while maintaining selectivity over normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N-(2-Aminoethyl)benzamide | Lacks fluorine and nitro groups | Reduced antimicrobial activity |
| 2-Fluoro-5-nitrobenzamide | Lacks aminoethyl group | Lower solubility and reduced receptor binding |
| N-(2-Aminoethyl)-2-chloro-5-nitrobenzamide | Chlorine instead of fluorine | Different reactivity profile |
Q & A
Q. What are the optimal synthetic routes for N-(2-aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride, and how can purity be maximized?
The synthesis typically involves nucleophilic acyl substitution between 2-fluoro-5-nitrobenzoyl chloride and ethylenediamine. Key steps include:
- Reaction conditions : Conduct the reaction in anhydrous dichloromethane or acetonitrile with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Hydrochloride salt formation : Treat the product with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
- Purification : Use recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Q. How should researchers characterize the compound’s structural and chemical properties?
Employ a multi-technique approach:
- NMR : Look for characteristic signals:
- ¹H NMR : δ 8.5–8.8 ppm (aromatic protons adjacent to nitro group), δ 6.8–7.2 ppm (fluorine-split aromatic protons), δ 3.4–3.6 ppm (N-aminoethyl protons) .
- ¹⁹F NMR : A singlet near δ -110 ppm (ortho-fluorine) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 286.1 (C₉H₁₀F₂N₃O₃·HCl) .
- IR spectroscopy : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and amide (1650 cm⁻¹, C=O) groups .
Q. What solubility and stability considerations are critical for experimental design?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Poor solubility in non-polar solvents (e.g., hexane) .
- Stability :
- Avoid prolonged exposure to light (nitro groups are photosensitive).
- Store at 2–8°C in anhydrous conditions to prevent hydrolysis .
- pH sensitivity : Stable in acidic conditions (pH 3–6) but degrades in alkaline environments (pH >8) .
Advanced Research Questions
Q. How does the substitution pattern (fluoro, nitro, aminoethyl) influence structure-activity relationships (SAR) in biological assays?
- Fluorine : Enhances metabolic stability and modulates electronic effects on the aromatic ring, impacting receptor binding .
- Nitro group : Increases electrophilicity, potentially enabling covalent interactions with biological targets (e.g., enzymes or receptors) .
- Aminoethyl side chain : Facilitates solubility and hydrogen bonding with target proteins. Compare analogs (e.g., RO16-6491, a 4-chloro derivative) to assess substituent effects on imidazoline I2 receptor affinity .
- Methodology : Perform radioligand displacement assays (³H-idazoxan) to quantify binding affinity (IC₅₀) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, conflicting Trypanosoma brucei inhibition data could reflect differences in parasite strains .
- Compound purity : Validate via HPLC and elemental analysis. Impurities >2% can skew IC₅₀ values .
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo results .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Pharmacokinetics :
- Bioavailability : Administer intravenously (IV) and orally (PO) in rodents; measure plasma levels via LC-MS/MS .
- Metabolism : Identify metabolites using hepatic microsomes and UPLC-QTOF .
- Toxicity :
- Acute toxicity : Conduct OECD 423 tests (dose escalation in mice). Monitor organ histopathology (liver, kidneys) .
- Neurotoxicity : Assess locomotor activity in open-field tests if targeting CNS receptors .
Q. What mechanisms underlie potential drug resistance in antiparasitic applications?
- Target mutations : Sequence Trypanosoma brucei genes (e.g., TbAT1) after prolonged exposure to sublethal doses .
- Efflux pumps : Use verapamil (a P-glycoprotein inhibitor) to test if resistance is pump-mediated .
- Enzymatic degradation : Incubate the compound with parasite lysates and monitor degradation via LC-MS .
Q. How can green chemistry principles be applied to improve the synthesis?
- Solvent reduction : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalysis : Use immobilized lipases for amide bond formation to reduce waste .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100 W, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
